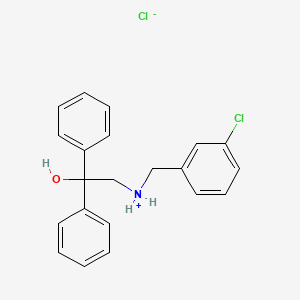
N-(4-chlorobenzyl)-2-(4-chlorophenyl)-2-hydroxy-2-phenyl-1-ethanaminium chloride
Vue d'ensemble
Description
The compound is a quaternary ammonium salt, which are often used in various fields such as medicine, industry, and scientific research . They are known for their surfactant properties and are commonly used in disinfectants and antiseptics .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple aromatic rings and a quaternary ammonium center . The presence of chloro substituents on the benzyl and phenyl groups could also influence the compound’s reactivity and physical properties .Physical And Chemical Properties Analysis
Quaternary ammonium compounds are usually solids at room temperature, and many are water-soluble . They are generally stable and have high melting points .Applications De Recherche Scientifique
Environmental Impact and Degradation
Chlorophenols in Waste Incineration
Chlorophenols are significant due to their role as precursors to dioxins in thermal processes like municipal solid waste incineration. Their transformation pathways, environmental persistence, and potential for forming more toxic compounds like polychlorinated dibenzo-p-dioxins are of particular concern (Peng et al., 2016).
Chemical Synthesis and Structural Properties
Synthesis of Thiazolidinones
The reaction of chloral with substituted anilines leading to novel substituted 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones showcases the application of chlorinated compounds in synthesizing heterocyclic structures with potential biological activity (Issac & Tierney, 1996).
Catalytic and Electrocatalytic Reduction
Reduction of Perchlorate
Research into catalytic and electrocatalytic reduction of perchlorate in water highlights the importance of chloride ions in environmental remediation technologies, focusing on their conversion to less harmful forms (Yang et al., 2016).
Soil and Plant Uptake Mechanisms
Chloride in Soils
Understanding how chloride ions behave in soil and their uptake by plants is crucial for assessing environmental and agricultural impacts. Chloride is essential for plant osmoregulation but can also lead to accumulation of harmful radionuclides (White & Broadley, 2001).
Antimicrobial Properties
Parabens and Chlorinated By-Products
The study of parabens, which can be structurally related to chlorinated aromatic compounds, reveals concerns about their persistence in aquatic environments and the formation of potentially toxic chlorinated by-products (Haman et al., 2015).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[2-(4-chlorophenyl)-2-hydroxy-2-phenylethyl]-[(4-chlorophenyl)methyl]azanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2NO.ClH/c22-19-10-6-16(7-11-19)14-24-15-21(25,17-4-2-1-3-5-17)18-8-12-20(23)13-9-18;/h1-13,24-25H,14-15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQHQHAIPMPVQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C[NH2+]CC2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[2-(4-chlorophenoxy)ethanimidoyl]benzenesulfonohydrazide](/img/structure/B3125020.png)
![Isopropyl 5-[(4-chlorophenyl)sulfinyl]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B3125022.png)


![ethyl 2-[4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-2-oxo-1(2H)-pyridinyl]acetate](/img/structure/B3125039.png)
![4-fluoro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzenesulfonamide](/img/structure/B3125043.png)
![N-[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B3125046.png)
![N-[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B3125053.png)





